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molecular formula C8H9BrClN B2800666 2-(4-Bromo-2-chlorophenyl)ethanamine CAS No. 874285-01-5

2-(4-Bromo-2-chlorophenyl)ethanamine

Cat. No. B2800666
M. Wt: 234.52
InChI Key: GYYRSYUPFKJPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962648B2

Procedure details

To a stirred suspension of LiBH4 (2.0 M, 73 mL, 145 mmol) in THF (60 mL) at room temperature was added chlorotrimethylsilane (32 g, 290 mmol), dropwise over 10 min. After stirring at room temperature for 20 min, nitrogen gas was bubbled through the mixture for 5 min to remove the remaining trimethylsilane that had formed. A solution of 4-bromo-2-chloro-1-(2-nitrovinyl)benzene (9.5 g, 36.2 mmol) in THF (60 mL) was added dropwise over 10 min with stirring at room temperature. The resulting mixture was heated at reflux for 1 h. The reaction mixture was cooled in an ice bath and carefully quenched with MeOH (100 mL). The solvent was evaporated and the residue was partitioned between 20% KOH (120 mL) and CH2Cl2 (60 mL). The organic layer was dried, concentrated, purified by column chromatography (silica, ethyl acetate/hexanes gradient) to obtain the desired product (8.5 g, 95%) as a light yellow oil: ESI MS m/z 234 [C8H9BrClN+H]+.
Name
Quantity
73 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
4-bromo-2-chloro-1-(2-nitrovinyl)benzene
Quantity
9.5 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[Li+].[BH4-].Cl[Si](C)(C)C.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15]=[CH:16][N+:17]([O-])=O)=[C:11]([Cl:20])[CH:10]=1>C1COCC1>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][NH2:17])=[C:11]([Cl:20])[CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
73 mL
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
4-bromo-2-chloro-1-(2-nitrovinyl)benzene
Quantity
9.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C=C[N+](=O)[O-])Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
nitrogen gas was bubbled through the mixture for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to remove the remaining trimethylsilane that
CUSTOM
Type
CUSTOM
Details
had formed
STIRRING
Type
STIRRING
Details
with stirring at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
carefully quenched with MeOH (100 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 20% KOH (120 mL) and CH2Cl2 (60 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica, ethyl acetate/hexanes gradient)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CCN)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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